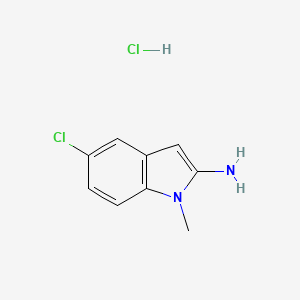

5-Chloro-1-methylindol-2-amine;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-1-methylindol-2-amine;hydrochloride is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The indole ring system is known for its biological activity and is found in various natural compounds, including neurotransmitters like serotonin and melatonin, as well as in many alkaloids and drugs .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methylindol-2-amine;hydrochloride typically involves the cyclization of ortho-substituted anilines or halobenzenes followed by functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to improve yield and selectivity. Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, is frequently used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.

化学反应分析

Types of Reactions

5-Chloro-1-methylindol-2-amine;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The indole ring can be oxidized to form various quinonoid structures.

Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the ring.

Substitution: Electrophilic substitution reactions are common, where halogens or other groups are introduced onto the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination with thionyl chloride.

Major Products

The major products formed from these reactions include halogenated indoles, aminoindoles, and various substituted indole derivatives, which can be further functionalized for specific applications .

科学研究应用

5-Chloro-1-methylindol-2-amine;hydrochloride has a wide range of applications in scientific research:

作用机制

The mechanism of action of 5-Chloro-1-methylindol-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various receptors and enzymes, modulating their activity. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and potentially affecting mood and behavior . The exact molecular targets and pathways can vary depending on the specific structure and functional groups present on the indole ring .

相似化合物的比较

Similar Compounds

5-Methoxy-2-methylindole: Another indole derivative with similar structural features but different functional groups.

5-Chloroindole-2-carboxylic acid: Shares the chloro substitution but has a carboxylic acid group instead of an amine.

Uniqueness

5-Chloro-1-methylindol-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and a methyl group on the indole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

生物活性

5-Chloro-1-methylindol-2-amine;hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on antiproliferative effects, receptor interactions, and antimicrobial properties based on recent research findings.

Recent studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been shown to inhibit mutant epidermal growth factor receptor (EGFR) and BRAF pathways, which are critical in numerous cancers. For instance, compounds derived from this structure demonstrated growth inhibition with GI50 values ranging from 29 nM to 78 nM across different cancer cell lines, indicating potent activity against these targets .

Cell Viability Assays

In a cell viability assay conducted on MCF-10A cells, it was found that none of the tested compounds were cytotoxic at concentrations up to 50 µM, with cell viability remaining above 87% . However, the antiproliferative effects were notable, with specific derivatives showing enhanced activity due to their structural modifications.

Table 1: Antiproliferative Activity of Derivatives

| Compound | GI50 (nM) | Cell Line Tested |

|---|---|---|

| 3a | 35 | MCF-7 |

| 3b | 31 | A375 |

| 3c | 42 | HCT116 |

| 4a | 48 | MCF-7 |

| 4b | 62 | A375 |

| 4c | 54 | HCT116 |

Structural Insights

The binding interactions of the compound within the active site of EGFR were elucidated through molecular modeling studies. The indole moiety forms pi-H interactions with key amino acids, while the chlorine atom participates in halogen bonding with Cys532. These interactions contribute significantly to the compound's inhibitory efficacy against the target receptors .

Serotonin Receptors

This compound also interacts with serotonin receptors, specifically the 5-HT2 and 5-HT4 subtypes. Research indicates that antagonists targeting these receptors can modify the pharmacological profiles of other agents like diazepam, suggesting a potential role in modulating neurotransmitter systems .

Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies on drug metabolism and pharmacokinetics (DMPK) highlight its interaction with cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. The compound's metabolic pathway could influence its efficacy and safety profile in clinical settings .

Antimicrobial Activity

While primarily studied for its anticancer properties, preliminary investigations into the antimicrobial activity of related compounds have shown varied results. Some derivatives exhibited no significant antimicrobial activity against Gram-positive and Gram-negative bacteria . This suggests that while the compound may hold promise in oncology, its utility in infectious diseases may be limited.

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound were more effective against KRAS mutant pancreatic cancer cells compared to wild-type cells. The most potent derivative achieved IC50 values in the sub-micromolar range, outperforming traditional chemotherapeutics like gemcitabine .

Summary of Findings

The biological activity of this compound underscores its potential as a therapeutic agent in cancer treatment. Its ability to inhibit key signaling pathways involved in tumor proliferation positions it as a candidate for further development.

属性

IUPAC Name |

5-chloro-1-methylindol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2.ClH/c1-12-8-3-2-7(10)4-6(8)5-9(12)11;/h2-5H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQIMPKMTJOOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。